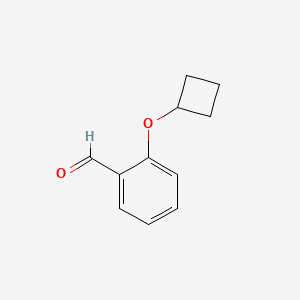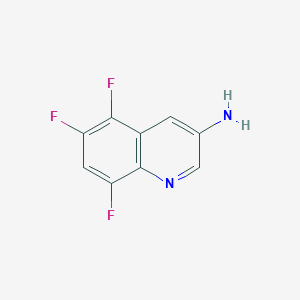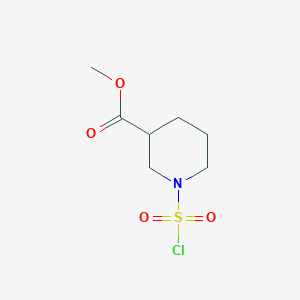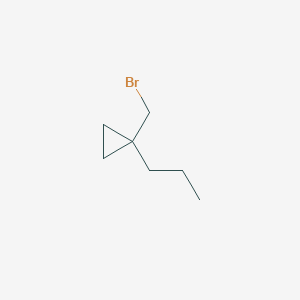
2-Cyclobutoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a cyclobutoxy group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxybenzaldehyde typically involves the reaction of cyclobutanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate cyclobutyl carbocation, which then reacts with the benzaldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: 2-Cyclobutoxybenzoic acid.
Reduction: 2-Cyclobutoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Cyclobutoxybenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclobutoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity makes it a useful tool in biochemical studies.
Comparaison Avec Des Composés Similaires
- 2-Butoxybenzaldehyde
- 2-Methoxybenzaldehyde
- 2-Ethoxybenzaldehyde
Comparison: 2-Cyclobutoxybenzaldehyde is unique due to the presence of the cyclobutoxy group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-cyclobutyloxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7-8,10H,3,5-6H2 |
Clé InChI |
GJDRQMMZQXQXSA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218047.png)





![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)
![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)





![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)
